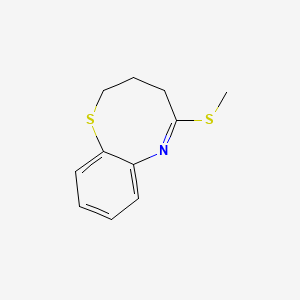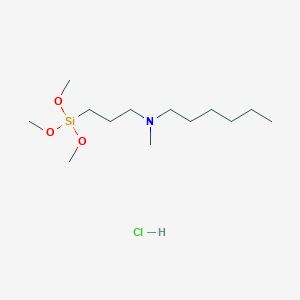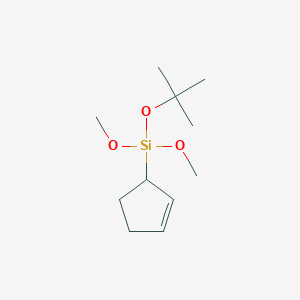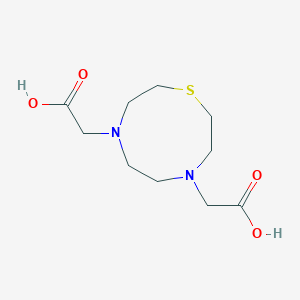
(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that features a benzothiazocine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazocine ring or the methylsulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazocine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazocine derivatives.
Substitution: Halogenated, alkylated, or other substituted derivatives of the original compound.
Scientific Research Applications
(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-benzothiazole
- 3,4-Dihydro-2H-1,6-benzothiazocine
- 5-Methylsulfanyl-1,2,3,4-tetrahydroquinoline
Uniqueness
(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
130110-32-6 |
|---|---|
Molecular Formula |
C11H13NS2 |
Molecular Weight |
223.4 g/mol |
IUPAC Name |
5-methylsulfanyl-3,4-dihydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C11H13NS2/c1-13-11-7-4-8-14-10-6-3-2-5-9(10)12-11/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
NWIGGRPTQYILDY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2SCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)



![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)

![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
